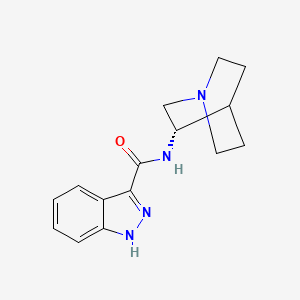

Facinicline

Description

Properties

CAS No. |

677306-35-3 |

|---|---|

Molecular Formula |

C15H18N4O |

Molecular Weight |

270.33 g/mol |

IUPAC Name |

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C15H18N4O/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18)/t13-/m1/s1 |

InChI Key |

TXCYUSKWBHUVEP-CYBMUJFWSA-N |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)NC(=O)C3=NNC4=CC=CC=C43 |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43 |

Appearance |

Solid powder |

Other CAS No. |

677306-35-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Facinicline; RG-3487; RG 3487; RG3487; R-3487; R 3487; R3487; RO-5313534; RO 5313534; RO5313534; MEM3454; MEM 3454; MEM-3454; |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Agonist: A Technical Guide to the Mechanism of Action of Facinicline and its Congeners on the α7 Nicotinic Acetylcholine Receptor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed preclinical data specifically for facinicline (PNU-204731) is limited. This guide leverages comprehensive data from its close structural and functional analogue, varenicline, a well-characterized full agonist of the α7 nicotinic acetylcholine receptor (nAChR), to provide an in-depth understanding of the putative mechanism of action. Varenicline serves as a surrogate to elucidate the binding characteristics, functional activity, and downstream signaling pathways associated with this class of α7 nAChR agonists.

Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target

The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel composed of five identical α7 subunits. It is widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as the hippocampus and prefrontal cortex. The α7 nAChR is characterized by its high permeability to calcium, rapid activation, and swift desensitization. Its involvement in modulating neurotransmitter release and downstream signaling cascades has positioned it as a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and cognitive impairment.

This compound and its analogue varenicline are part of a class of compounds that act as agonists at the α7 nAChR. Understanding their precise mechanism of action is paramount for the development of novel therapeutics with improved efficacy and safety profiles.

Quantitative Pharmacology of α7 nAChR Agonists

The interaction of agonists with the α7 nAChR can be quantified through various in vitro assays, providing key parameters such as binding affinity (Ki), potency (EC50), and efficacy (Emax). The following tables summarize representative data for varenicline and other pertinent α7 nAChR ligands.

Table 1: Binding Affinity (Ki) of Varenicline and Comparator Ligands at Human nAChR Subtypes

| Compound | α7 nAChR Ki (nM) | α4β2 nAChR Ki (nM) | α3β4 nAChR Ki (nM) |

| Varenicline | 322[1] | 0.06[1] | - |

| Cytisine | 4200[1] | 0.17[1] | - |

Table 2: Functional Activity (EC50 and Efficacy) of Varenicline and Other α7 nAChR Agonists

| Compound | Receptor | Expression System | EC50 (µM) | Efficacy (% of ACh response) |

| Varenicline | human α7 | Xenopus oocytes | - | Full agonist[2] |

| Varenicline | human α3β4 | Xenopus oocytes | 26.3 | 96% |

| Varenicline | human α4β2 | Xenopus oocytes | 0.0543 | 7% |

| PNU-282987 | rat α7 | - | - | Potent agonist |

Note: Specific EC50 and Emax values for varenicline at the α7 nAChR are not consistently reported in the provided search results, though it is consistently described as a full agonist.

Core Mechanism of Action: From Binding to Channel Gating

The primary mechanism of action of this compound-like compounds at the α7 nAChR involves direct binding to the orthosteric site, located at the interface between two adjacent α7 subunits in the extracellular domain. This binding event triggers a conformational change in the receptor, leading to the opening of the integral ion channel.

Caption: Agonist binding to the α7 nAChR induces channel opening and subsequent desensitization.

Downstream Signaling Pathways

The influx of calcium through the activated α7 nAChR is a critical event that initiates a cascade of intracellular signaling pathways. These pathways are integral to the long-term cellular effects of α7 nAChR activation, including modulation of gene expression, synaptic plasticity, and cell survival.

PI3K/Akt Pathway

Activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key neuroprotective mechanism mediated by α7 nAChR agonists. This pathway is crucial for promoting cell survival and inhibiting apoptosis.

Caption: The PI3K/Akt signaling pathway activated by α7 nAChR agonists.

JAK2/STAT3 Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important signaling cascade activated by α7 nAChR stimulation. This pathway is heavily implicated in the anti-inflammatory effects of α7 nAChR agonists.

Caption: The JAK2/STAT3 signaling pathway involved in the anti-inflammatory response.

ERK/MAPK Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is also modulated by α7 nAChR activation and is involved in synaptic plasticity and cognitive function.

Caption: The ERK/MAPK signaling cascade downstream of α7 nAChR activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of α7 nAChR agonists. The following sections outline the core principles of key experimental procedures.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the α7 nAChR.

Caption: Workflow for a typical radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue (rich in α7 nAChRs) in a suitable buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and recentrifugation to remove endogenous ligands. Resuspend the final pellet in the assay buffer.

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a known concentration of a radiolabeled α7 nAChR antagonist (e.g., [³H]-methyllycaconitine, [³H]-MLA) and varying concentrations of the test compound (this compound).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.

-

Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is employed to measure the functional activity (potency and efficacy) of a compound on α7 nAChRs expressed in Xenopus oocytes.

Caption: Experimental workflow for two-electrode voltage clamp electrophysiology.

Methodology:

-

Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the human α7 nAChR subunit.

-

Receptor Expression: Incubate the oocytes for several days to allow for the expression and assembly of functional α7 nAChRs on the cell membrane.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a fixed holding potential (e.g., -70 mV).

-

Compound Application: Perfuse the oocyte with solutions containing varying concentrations of the test compound (this compound).

-

Data Acquisition: Record the resulting inward current, which reflects the flow of cations through the activated α7 nAChR channels.

-

Data Analysis: Plot the peak current response against the compound concentration to generate a dose-response curve. From this curve, determine the EC50 (potency) and the maximum response relative to a full agonist like acetylcholine (efficacy).

In-Cell Western for ERK1/2 Phosphorylation

This cell-based assay quantifies the activation of the ERK/MAPK signaling pathway downstream of α7 nAChR activation.

Caption: Workflow for an In-Cell Western assay to measure ERK1/2 phosphorylation.

Methodology:

-

Cell Culture: Plate cells endogenously or recombinantly expressing α7 nAChRs (e.g., PC12 cells) in a multi-well plate.

-

Serum Starvation: Serum-starve the cells to reduce basal levels of ERK phosphorylation.

-

Compound Treatment: Treat the cells with the test compound (this compound) for a specified time. Include controls with an α7 nAChR antagonist (e.g., MLA) to confirm specificity.

-

Cell Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent to allow antibody entry.

-

Immunostaining: Block non-specific antibody binding sites. Incubate the cells with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Subsequently, incubate with fluorescently labeled secondary antibodies.

-

Imaging and Quantification: Use an imaging system to quantify the fluorescence intensity for both p-ERK and total ERK in each well.

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal to account for variations in cell number.

Conclusion

While specific data on this compound remains elusive in the public domain, the comprehensive understanding of its close analogue, varenicline, provides a robust framework for its mechanism of action at the α7 nAChR. As a putative full agonist, this compound is expected to bind to the orthosteric site of the α7 nAChR, inducing channel opening and subsequent calcium influx. This primary action triggers a host of downstream signaling cascades, including the PI3K/Akt, JAK2/STAT3, and ERK/MAPK pathways, which are critical in mediating the neuroprotective, anti-inflammatory, and cognitive-enhancing effects associated with α7 nAChR activation. The experimental protocols detailed herein represent the gold standard for characterizing the pharmacological and functional profile of novel α7 nAChR agonists, and would be essential in fully elucidating the specific properties of this compound. Further research and data disclosure are imperative to fully delineate the therapeutic potential of this compound.

References

RG3487: A Technical Guide to its 5-HT3 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist activity of RG3487. The document details quantitative pharmacological data, in-depth experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Core Data Presentation

The antagonist potency of RG3487 at the 5-HT3 receptor has been determined using electrophysiological techniques. The available quantitative data is summarized in the table below.

| Compound | Parameter | Value | Assay System | Agonist | Reference |

| RG3487 | IC50 | 2.8 nM | Human 5-HT3 Receptor expressed in Xenopus oocytes | 5-HT (10 µM) | [1] |

| RG3487 | IC50 | 32.7 nM | 5-HT3 Receptor in N1E-115 cell lines | 5-HT (10 µM) | [1] |

Note on IC50: The half-maximal inhibitory concentration (IC50) indicates the concentration of an antagonist required to inhibit the response to an agonist by 50%. A lower IC50 value signifies greater antagonist potency. The data demonstrates that RG3487 is a potent antagonist of the 5-HT3 receptor in the low nanomolar range. At the time of this report, a specific equilibrium dissociation constant (Ki) for RG3487 at the 5-HT3 receptor, as determined by radioligand binding assays, has not been reported in the reviewed literature.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. The downstream signaling cascade initiated by this calcium influx involves the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and the Extracellular signal-Regulated Kinase (ERK).

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for 5-HT3 Receptor Antagonism

This protocol outlines the methodology for assessing the antagonist activity of a compound like RG3487 at the 5-HT3 receptor expressed in a cellular system (e.g., Xenopus oocytes or N1E-115 cells).

Objective: To determine the IC50 value of a test compound by measuring the inhibition of 5-HT-induced currents.

Materials:

-

Cell Culture: Xenopus oocytes or N1E-115 neuroblastoma cells expressing the 5-HT3 receptor.

-

External Solution (for oocytes): ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5).

-

Internal (Pipette) Solution: (in mM): 140 KCl, 10 EGTA, 10 HEPES, pH 7.2.

-

Agonist: Serotonin (5-hydroxytryptamine).

-

Test Compound: RG3487.

-

Patch Clamp Rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Cell Preparation:

-

For Xenopus oocytes, harvest and defolliculate oocytes. Inject cRNA encoding the human 5-HT3 receptor and incubate for 2-5 days to allow for receptor expression.

-

For N1E-115 cells, culture the cells under standard conditions. Cells can be transiently or stably transfected with the 5-HT3 receptor construct.

-

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a single oocyte or a coverslip with adherent N1E-115 cells to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with the external solution.

-

Approach the cell with the patch pipette and establish a giga-ohm seal (>1 GΩ) on the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Apply a saturating concentration of 5-HT (e.g., 10 µM) to elicit a maximal inward current.

-

Wash out the agonist until the current returns to baseline.

-

Pre-incubate the cell with varying concentrations of RG3487 for a defined period.

-

Co-apply the same concentration of 5-HT with the corresponding concentration of RG3487 and record the peak inward current.

-

Repeat this for a range of RG3487 concentrations.

-

-

Data Analysis:

-

Normalize the current responses in the presence of RG3487 to the maximal current elicited by 5-HT alone.

-

Plot the normalized current as a function of the logarithm of the RG3487 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Radioligand Binding Assay for 5-HT3 Receptor Antagonism

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.

Objective: To quantify the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a specific radiolabeled antagonist.

Materials:

-

Receptor Source: Cell membranes prepared from cells or tissues expressing the 5-HT3 receptor (e.g., HEK293 cells, rat cerebral cortex).

-

Radioligand: A high-affinity 5-HT3 receptor antagonist labeled with a radioisotope, such as [3H]granisetron or [3H]-(S)-zacopride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM granisetron).

-

Test Compound: RG3487.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

-

Displacement: Receptor membranes + radioligand + varying concentrations of RG3487.

-

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the RG3487 concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

MEM3454: A Dual-Action Cognitive Enhancer Targeting Nicotinic and Serotonergic Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MEM3454, also known as RG3487, is a novel pharmacological agent investigated for its potential as a cognitive enhancer in neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia. Its unique mechanism of action, functioning as a partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR) and an antagonist of the serotonin type 3 (5-HT3) receptor, positions it as a compound of significant interest. This document provides a comprehensive technical overview of MEM3454, summarizing available clinical trial data, detailing experimental protocols, and elucidating its proposed signaling pathways. While development of MEM3454 appears to have been discontinued, the publicly available data offers valuable insights into the therapeutic potential of modulating these two critical neurotransmitter systems for cognitive enhancement.

Introduction

Cognitive impairment is a debilitating feature of numerous central nervous system (CNS) disorders, representing a significant unmet medical need. The cholinergic and serotonergic systems are key modulators of cognitive processes, including memory, attention, and executive function. MEM3454 emerged as a promising therapeutic candidate by simultaneously targeting two important receptors within these systems: the α7-nAChR and the 5-HT3 receptor. As a partial agonist of the α7-nAChR, MEM3454 was designed to stimulate pro-cognitive cholinergic signaling, while its 5-HT3 receptor antagonism was hypothesized to further enhance neurotransmitter release and cognitive function. This guide synthesizes the available preclinical and clinical findings to provide a detailed understanding of MEM3454's role in cognitive enhancement.

Mechanism of Action

MEM3454 exhibits a dual mechanism of action that contributes to its cognitive-enhancing effects. It acts as a selective partial agonist for the α7-nAChR and as an antagonist for the 5-HT3 receptor.[1]

Alpha-7 Nicotinic Acetylcholine Receptor (α7-nAChR) Partial Agonism

The α7-nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex.[2] These receptors are highly permeable to calcium ions (Ca2+), and their activation leads to a cascade of downstream signaling events that are believed to underpin synaptic plasticity and cognitive function.[3][4] As a partial agonist, MEM3454 binds to and activates the α7-nAChR, but with a lower intrinsic efficacy than a full agonist. This is thought to provide a more modulated and potentially safer therapeutic effect, avoiding the rapid desensitization of the receptor that can occur with full agonists. Preclinical studies have indicated that the α7-nAChR agonism of MEM3454 is responsible for enhancing dopamine efflux in the medial prefrontal cortex and hippocampus.[1]

Serotonin Type 3 (5-HT3) Receptor Antagonism

The 5-HT3 receptor is also a ligand-gated ion channel, and its activation by serotonin generally leads to rapid, transient depolarization of neurons. 5-HT3 receptors are known to modulate the release of various neurotransmitters, including acetylcholine. By antagonizing the 5-HT3 receptor, MEM3454 is proposed to inhibit the suppressive effects of serotonin on acetylcholine release. Preclinical evidence suggests that the 5-HT3 receptor antagonism of MEM3454 is the primary driver of increased acetylcholine efflux in the cortex and hippocampus.

Signaling Pathways

The cognitive-enhancing effects of MEM3454 are mediated by distinct signaling pathways associated with its dual receptor targets.

α7-nAChR Signaling Pathway

Activation of the α7-nAChR by MEM3454 initiates an influx of Ca2+, which acts as a critical second messenger. This increase in intracellular calcium can trigger several downstream signaling cascades implicated in synaptic plasticity and neuroprotection, including the PI3K/Akt and JAK2/STAT3 pathways. These pathways are known to play roles in cell survival, gene expression, and the modulation of synaptic strength, all of which are vital for learning and memory. The culmination of this pathway is an increase in dopamine release in key brain regions.

5-HT3 Receptor Signaling Pathway

As an antagonist, MEM3454 blocks the binding of serotonin to the 5-HT3 receptor. These receptors are often located on presynaptic terminals of neurons. When activated by serotonin, they can inhibit the release of other neurotransmitters. By blocking this action, MEM3454 effectively disinhibits the release of acetylcholine from cholinergic neurons. This leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is fundamental for cognitive processes.

Preclinical and Clinical Development

MEM3454 underwent Phase 1 and Phase 2a clinical trials for cognitive impairment associated with Alzheimer's disease and schizophrenia. The development appears to have been halted, and no Phase 3 trial results are publicly available.

Quantitative Data Summary

The following tables summarize the publicly available quantitative data from the clinical trials of MEM3454. It is important to note that this information is derived from press releases and may not represent a complete dataset.

Table 1: Phase 2a Clinical Trial in Alzheimer's Disease - Efficacy Data

| Endpoint | Dose Group (vs. Placebo) | p-value | Citation |

| Quality of Episodic Secondary Memory (QESM) - 8 hours post-dose | 5 mg | 0.023 | |

| 15 mg | 0.050 | ||

| Quality of Working Memory (all time points) | 5 mg | 0.031 | |

| 15 mg | 0.047 |

Table 2: Clinical Trial Designs

| Trial Phase | Indication | Number of Participants (approx.) | Doses Administered | Duration | Primary Endpoint | Citation(s) |

| Phase 2a | Mild to Moderate Alzheimer's Disease | 80 | 5 mg, 15 mg, 50 mg (once daily) | 8 weeks | Change in QESM score (CDR battery) | |

| Phase 2a | Cognitive Impairment in Schizophrenia | 160 | 5 mg, 15 mg, 50 mg (once daily, adjunctive) | 8 weeks | Change in MATRICS Consensus Cognitive Battery (MCCB) score | |

| Phase 2 Biomarker | Schizophrenia | 12 | 1 mg, 5 mg, 15 mg, 50 mg (single doses) | Crossover | P50 sensory gating and mismatch negativity |

Experimental Protocols

Detailed experimental protocols from peer-reviewed publications are not available. The following descriptions are based on information from clinical trial registries and press releases.

-

Study Design: A randomized, double-blind, placebo-controlled, multi-center proof-of-concept trial.

-

Participant Population: 80 patients with mild to moderate Alzheimer's disease.

-

Intervention: Participants were randomized to receive either MEM3454 (5 mg, 15 mg, or 50 mg) or a placebo, administered orally once daily for eight weeks.

-

Efficacy Assessment: The primary endpoint was the change from baseline in the Quality of Episodic Secondary Memory (QESM) factor score from the Cognitive Drug Research (CDR) battery. The CDR battery was administered at baseline and on six days during the treatment period at four time points each day (pre-dosing, and 2, 4, and 8 hours post-dosing). Secondary endpoints included other composite scores from the CDR battery and the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participant Population: Approximately 160 patients with stable schizophrenia receiving atypical antipsychotic therapy.

-

Intervention: Participants were randomized to receive one of three doses of MEM3454 (5 mg, 15 mg, or 50 mg) or a placebo as an adjunctive treatment, administered once daily for eight weeks.

-

Efficacy Assessment: The primary objective was to assess the effectiveness of MEM3454 using the MATRICS Consensus Cognitive Battery (MCCB). Secondary objectives included measures of other symptoms of schizophrenia and functional capacity.

The general workflow for the Phase 2a clinical trials of MEM3454 is depicted below.

Discussion and Future Perspectives

The available data on MEM3454 suggests a promising, albeit complex, approach to cognitive enhancement. The dual mechanism of action, targeting both the α7-nAChR and 5-HT3 receptor, is a scientifically robust strategy, as it modulates two distinct but complementary pathways involved in cognitive function. The positive top-line results from the Phase 2a trial in Alzheimer's disease, particularly at the lower doses, provided initial proof-of-concept for this approach.

However, the lack of publicly available results from the schizophrenia trial and the apparent discontinuation of the development program highlight the challenges in translating preclinical and early clinical findings into successful late-stage clinical outcomes. Potential reasons for this could include a lack of robust efficacy in the larger schizophrenia trial, unforeseen safety or tolerability issues (constipation was noted as a side effect in the Alzheimer's trial), or strategic decisions by the pharmaceutical companies involved.

Despite the outcome for MEM3454 itself, the research provides valuable lessons for the field. The concept of targeting the α7-nAChR for cognitive enhancement remains an active area of investigation, with other selective agonists and positive allosteric modulators in development. Furthermore, the role of 5-HT3 receptor antagonism in cognition, particularly in conjunction with other pro-cognitive mechanisms, warrants further exploration.

Future research in this area could focus on:

-

Optimizing the therapeutic window: The bell-shaped dose-response curve often observed with nicotinic agonists suggests that finding the optimal dose is critical.

-

Patient stratification: Identifying patient populations that are most likely to respond to this dual-mechanism approach could improve clinical trial outcomes.

-

Combination therapies: Exploring the use of α7-nAChR agonists or 5-HT3 antagonists in combination with other cognitive enhancers acting on different pathways could yield synergistic effects.

Conclusion

MEM3454 represents an innovative approach to cognitive enhancement through its dual action as an α7-nAChR partial agonist and a 5-HT3 receptor antagonist. While its clinical development was not completed, the foundational science and early clinical data provide a compelling rationale for the continued exploration of these targets in the quest for effective treatments for cognitive impairment in Alzheimer's disease, schizophrenia, and other CNS disorders. The information gathered on MEM3454 serves as a valuable case study for researchers and drug development professionals in the field of cognitive neuroscience.

References

- 1. The alpha-7 nicotinic receptor partial agonist/5-HT3 antagonist RG3487 enhances cortical and hippocampal dopamine and acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic alpha 7 receptors: synaptic options and downstream signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

Facinicline (ABT-418) for Alzheimer's Disease: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Facinicline, also known as ABT-418, is a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for its potential therapeutic effects in neurodegenerative disorders, including Alzheimer's disease. As a cholinergic channel activator, this compound primarily targets α4β2 and α7 nAChR subtypes, which are implicated in cognitive processes such as learning and memory. This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in various animal models.

Table 1: Cognitive Enhancement in a Delayed Matching-to-Sample (DMTS) Task in Aged and Non-Aged Monkeys

| Animal Model | Age Group | Administration Route | Dose Range (nmol/kg) | Key Findings | Reference |

| Rhesus Monkeys | Aged | Intramuscular | 2-259 | Individualized "best dose" increased overall DMTS accuracy by 12.6%. | [1] |

| Rhesus Monkeys | Non-Aged, Mature | Transdermal Patch | 40-60 ng/mL (plasma level) | Significant dose-dependent enhancement of DMTS performance (11.25% increase above baseline). | [1] |

| Macaques | Mature | Intramuscular | 2-32.4 | Significant enhancement of DMTS performance; 16.2% increase over baseline with individualized "best dose". | [2] |

Table 2: Effects on Distractibility in a Delayed Recall Task in Adult Monkeys

| Animal Model | Administration Route | Dose Range (nmol/kg) | Key Findings | Reference |

| Adult Monkeys | Intramuscular | 2.0-16.2 | Prevented distractibility, producing increases of 7.5-25.0% in accuracy on trials disrupted by a distractor. | [3] |

Table 3: Effects on Contextual Fear Conditioning in Mice

| Animal Model | Administration Route | Dose (mg/kg) | Key Findings | Reference |

| Mice | Intraperitoneal | 0.26 | Significantly more freezing than saline-treated mice, indicating enhanced contextual fear conditioning. | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Delayed Matching-to-Sample (DMTS) Task in Monkeys

Objective: To assess short-term visual memory and attention.

Apparatus: A computer-automated system with a touch-sensitive screen and a pellet dispenser for food rewards. Stimuli are typically colored rectangles.

Procedure:

-

Sample Presentation: A sample stimulus (e.g., a red rectangle) is presented on the screen. The monkey initiates a trial by touching the sample.

-

Delay Interval: The sample stimulus disappears for a variable delay period (e.g., 0 to 140 seconds).

-

Choice Presentation: Two or more choice stimuli are presented, one of which matches the sample.

-

Response and Reward: The monkey is required to touch the choice stimulus that matches the sample. A correct choice is rewarded with a food pellet.

-

Inter-trial Interval: A brief period separates each trial.

-

Drug Administration: this compound (ABT-418) or placebo is administered via the specified route (e.g., intramuscular injection or transdermal patch) at a predetermined time before the testing session.

-

Data Collection: Accuracy (percentage of correct responses), response latencies, and the number of trials completed are recorded.

Glutamate-Induced Excitotoxicity Assay in Rat Cortical Neurons

Objective: To evaluate the neuroprotective effects of this compound against glutamate-induced neuronal death.

Cell Culture:

-

Primary cortical neurons are harvested from fetal rats and cultured in a suitable medium.

-

Cells are seeded in multi-well plates and allowed to mature for a specified period (e.g., 10-12 days).

Procedure:

-

Pre-treatment: Neuronal cultures are pre-incubated with varying concentrations of this compound or vehicle for a set duration.

-

Glutamate Exposure: The culture medium is replaced with a buffer containing a neurotoxic concentration of glutamate (e.g., 100 µM) and glycine, in the absence of magnesium, for a defined period (e.g., 15-60 minutes).

-

Washout and Incubation: The glutamate-containing medium is removed, and the cells are washed and returned to the original culture medium for a post-incubation period (e.g., 24 hours).

-

Assessment of Cell Viability:

-

LDH Assay: The amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified as an indicator of cell death.

-

MTT Assay: Cell viability is assessed by measuring the metabolic activity of the cells, where viable cells convert MTT into a colored formazan product.

-

Live/Dead Staining: Fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) are used to visualize and quantify viable and non-viable cells.

-

Signaling Pathways and Experimental Workflows

The neuroprotective and cognitive-enhancing effects of this compound are mediated through the activation of α4β2 and α7 nicotinic acetylcholine receptors, which in turn modulate several downstream signaling pathways crucial for neuronal survival and synaptic plasticity.

This compound-Activated Neuroprotective Signaling Pathway

This compound, by acting as an agonist on α4β2 and α7 nAChRs, is hypothesized to trigger intracellular signaling cascades that promote neuronal survival and resilience against neurotoxic insults, such as those mediated by amyloid-beta and glutamate. A key pathway implicated is the PI3K/Akt pathway, which in turn can regulate the activity of GSK-3β and CREB.

Caption: this compound-activated neuroprotective signaling cascade.

Experimental Workflow for Assessing Neuroprotection In Vitro

The following diagram illustrates the typical workflow for an in vitro experiment designed to assess the neuroprotective effects of this compound against a neurotoxic agent like amyloid-beta.

Caption: Workflow for in vitro neuroprotection assessment.

Conclusion

The preclinical data available for this compound (ABT-418) suggest that it holds promise as a cognitive enhancer and neuroprotective agent. Its mechanism of action through the activation of α4β2 and α7 nAChRs and subsequent modulation of key intracellular signaling pathways, such as the PI3K/Akt pathway, provides a strong rationale for its investigation in Alzheimer's disease. The experimental protocols detailed in this guide offer a framework for the continued preclinical evaluation of this compound and other nAChR agonists. Further studies in rodent models of Alzheimer's disease are warranted to provide a more complete quantitative picture of its efficacy in reducing amyloid pathology and improving spatial memory, which will be crucial for its potential translation to clinical trials.

References

- 1. Effect Size of Reference Memory Deficits in the Morris Water Maze in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative studies using the Morris water maze to assess spatial memory deficits in two transgenic mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment with an Amyloid-β Antibody Ameliorates Plaque Load, Learning Deficits, and Hippocampal Long-Term Potentiation in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of neuroinflammation and amyloid in cognitive impairment in an APP/PS1 transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Facinicline (Varenicline): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Facinicline, widely known as Varenicline (trade names Chantix® and Champix®), is a prescription medication primarily utilized as an aid for smoking cessation.[1][2][3] It represents a significant therapeutic advancement, acting as a selective partial agonist of nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding affinities, functional activities, and the experimental methodologies used to characterize these properties.

Mechanism of Action

This compound's efficacy in smoking cessation is attributed to its unique interaction with the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[2][4] It acts as a partial agonist, exhibiting both agonistic and antagonistic properties.

In the absence of nicotine, this compound's agonist activity stimulates the α4β2 receptors, leading to a moderate and sustained release of dopamine in the mesolimbic system. This action is believed to alleviate the craving and withdrawal symptoms experienced by individuals attempting to quit smoking.

Simultaneously, this compound acts as an antagonist in the presence of nicotine. By binding to the α4β2 receptors with higher affinity than nicotine, it competitively blocks nicotine from binding and eliciting its full agonistic effect. This blockade blunts the rewarding and reinforcing effects of smoking, thereby reducing the likelihood of relapse.

The dual mechanism of action is pivotal to its clinical efficacy. The partial agonism provides relief from withdrawal, while the antagonism reduces the reinforcing properties of nicotine.

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway influenced by this compound at the α4β2 nicotinic acetylcholine receptor in the ventral tegmental area (VTA), and its subsequent effect on dopamine release in the nucleus accumbens (NAc).

Caption: Mechanism of this compound at the α4β2 nAChR and its effect on the mesolimbic dopamine system.

Quantitative Pharmacology

The pharmacological activity of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at different receptors.

Table 1: Receptor Binding Affinities of this compound

This table presents the equilibrium dissociation constants (Ki) of this compound for various nicotinic acetylcholine receptor subtypes and other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Species | Reference |

| Nicotinic Acetylcholine Receptors | |||

| α4β2 | 0.14 - 0.4 | Rat, Human | |

| α6β2 | 0.12 - 0.13 | Rat, Monkey | |

| α7 | 125 | Rat | |

| α3β4 | >500-fold lower than α4β2 | - | |

| α1βγδ (muscle) | >8000 | Rat | |

| Other Receptors | |||

| 5-HT3 | 350 | - | |

| Indicates the possible presence of other nicotinic subunits in the receptor complex. |

Table 2: Functional Activity of this compound

This table summarizes the functional potency (EC50) and intrinsic activity (or efficacy) of this compound at different nAChR subtypes, typically measured by neurotransmitter release or ion flux assays.

| Receptor Subtype | Assay | EC50 (µM) | Intrinsic Activity (% of Nicotine) | Species | Reference |

| α4β2 | [³H]Dopamine Release | 0.086 | 24% | Rat | |

| α6β2 | [³H]Dopamine Release | 0.007 | 49% | Rat | |

| α4β2 | [³H]Dopamine Release | 0.029 | Partial Agonist | Monkey | |

| α6β2 | [³H]Dopamine Release | 0.014 | Partial Agonist | Monkey | |

| α7 | - | - | Full Agonist | - | |

| *Indicates the possible presence of other nicotinic subunits in the receptor complex. |

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a variety of standardized experimental procedures. Below are detailed methodologies for key experiments.

Receptor Binding Assays

These assays are fundamental for determining the affinity of a ligand for its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for specific nAChR subtypes.

General Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum for α6β2* and α4β2* nAChRs) in a buffered solution.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

-

Competition Binding Assay:

-

Incubate the prepared membranes with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]α-CtxMII for α6β2* or [¹²⁵I]epibatidine for α4β2*) and varying concentrations of the unlabeled competitor drug (this compound).

-

Allow the reaction to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram outlines the workflow for a typical receptor binding assay.

Caption: Experimental workflow for a competitive receptor binding assay.

Functional Assays (Neurotransmitter Release)

These assays measure the functional consequence of receptor activation, such as the release of neurotransmitters.

Objective: To determine the potency (EC50) and efficacy (intrinsic activity) of this compound in stimulating dopamine release via nAChR activation.

General Protocol:

-

Synaptosome Preparation:

-

Isolate synaptosomes (nerve terminals) from brain tissue (e.g., rat striatum).

-

Load the synaptosomes with a radiolabeled neurotransmitter, such as [³H]dopamine.

-

-

Superfusion:

-

Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.

-

Collect fractions of the superfusate over time to establish a baseline of spontaneous [³H]dopamine release.

-

-

Drug Application:

-

Expose the synaptosomes to varying concentrations of this compound for a short period.

-

Continue collecting superfusate fractions to measure stimulated [³H]dopamine release.

-

-

Data Analysis:

-

Quantify the radioactivity in each collected fraction using liquid scintillation counting.

-

Calculate the amount of [³H]dopamine released above baseline for each concentration of this compound.

-

Plot the stimulated release as a function of the logarithm of the drug concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

-

Compare the Emax of this compound to that of a full agonist (e.g., nicotine) to determine its intrinsic activity.

-

Clinical Pharmacology

This compound has undergone extensive clinical evaluation, primarily for smoking cessation.

-

Efficacy: Multiple large, randomized, controlled clinical trials have demonstrated the superiority of this compound over placebo and bupropion in achieving continuous smoking abstinence.

-

Safety: The most commonly reported adverse event is nausea, which is typically mild to moderate and dose-dependent. Post-marketing reports have raised concerns about neuropsychiatric and cardiovascular adverse events, leading to updated safety information and further studies. A large-scale safety trial (EAGLES) did not find a significant increase in serious neuropsychiatric adverse events with this compound compared to placebo or nicotine patch in individuals with or without a history of psychiatric disorders.

-

Pharmacokinetics: this compound is well absorbed orally, with maximal plasma concentrations reached within 3 to 4 hours. It undergoes minimal metabolism, with over 90% of the drug excreted unchanged in the urine. The elimination half-life is approximately 24 hours.

Conclusion

This compound (Varenicline) possesses a unique and well-characterized pharmacological profile as a high-affinity partial agonist of α4β2 nicotinic acetylcholine receptors. Its dual mechanism of action, involving both agonistic effects that alleviate withdrawal and antagonistic effects that block nicotine reinforcement, provides a strong rationale for its clinical efficacy in smoking cessation. The extensive preclinical and clinical data available offer a robust foundation for its continued use and for future research into its therapeutic potential in other neurological and psychiatric disorders.

References

In Vitro Characterization of Varenicline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Varenicline (often misspelled as Facinicline), a partial agonist of nicotinic acetylcholine receptors (nAChRs) developed as a smoking cessation aid.[1][2] This document summarizes key quantitative data on its binding affinity and functional activity across various nAChR subtypes, details common experimental methodologies, and visualizes relevant pathways and workflows.

Core Data Summary

The following tables present a consolidated view of the in vitro binding and functional parameters of Varenicline at different nAChR subtypes.

Table 1: Binding Affinity of Varenicline for nAChR Subtypes

| nAChR Subtype | Ligand | Ki (nM) | Species | Reference |

| α4β2 | Varenicline | 0.06 - 0.14 | Rat, Monkey | [3][4] |

| α7 | Varenicline | 322 | [3] | |

| α6β2* | Varenicline | 0.12 - 0.13 | Rat, Monkey |

Note: The '' indicates that the precise subunit composition is not fully defined but includes the specified subunits.*

Table 2: Functional Activity of Varenicline at nAChR Subtypes

| nAChR Subtype | Parameter | Value | Efficacy (vs. ACh/Nicotine) | Species | Reference |

| α4β2 | EC50 | 2.3 µM | 13.4% (vs. ACh) | Rat | |

| α4β2 | EC50 | 0.029 - 0.086 µM | 24% (vs. Nicotine) | Rat, Monkey | |

| α7 | EC50 | 18 µM | 93% (Full Agonist vs. ACh) | Rat | |

| α3β4 | EC50 | 55 µM | 75% (vs. ACh) | Rat | |

| α6β2 | EC50 | 0.007 - 0.014 µM | 49% (vs. Nicotine) | Rat, Monkey | |

| α3β2 | Efficacy | <10% (vs. ACh) | Rat | ||

| α6-containing | Efficacy | <10% (vs. ACh) | Rat |

Note: The '' indicates that the precise subunit composition is not fully defined but includes the specified subunits.*

Signaling Pathway and Mechanism of Action

Varenicline acts as a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs. Its efficacy as a smoking cessation aid is attributed to its ability to partially stimulate dopamine release, thus reducing withdrawal symptoms, while competitively inhibiting nicotine binding.

Experimental Protocols

Detailed methodologies for key in vitro assays are outlined below.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Varenicline for various nAChR subtypes.

General Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the nAChR subtype of interest and isolate the membrane fraction containing the receptors.

-

Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [3H]-epibatidine for α4β2) and varying concentrations of the unlabeled test compound (Varenicline).

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain an IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp in Xenopus Oocytes

This electrophysiological technique measures the functional activity of a ligand at an ion channel receptor.

Objective: To determine the EC50 and efficacy of Varenicline at nAChR subtypes expressed in Xenopus oocytes.

General Procedure:

-

Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the subunits of the desired nAChR subtype.

-

Incubation: Incubate the oocytes for several days to allow for receptor expression on the cell surface.

-

Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Drug Application: Perfuse the oocyte with a solution containing a known concentration of Varenicline.

-

Data Acquisition: Record the inward current induced by the activation of the nAChRs.

-

Data Analysis: Plot the current response against the logarithm of the Varenicline concentration to generate a dose-response curve and determine the EC50 and maximal efficacy.

[3H]-Dopamine Release Assay

This functional assay measures the ability of a compound to stimulate neurotransmitter release from synaptosomes.

Objective: To assess the potency (EC50) and efficacy of Varenicline in stimulating dopamine release mediated by presynaptic nAChRs.

General Procedure:

-

Synaptosome Preparation: Prepare synaptosomes (isolated nerve terminals) from brain regions rich in the nAChR subtype of interest (e.g., striatum for α6β2*).

-

Loading: Incubate the synaptosomes with [3H]-dopamine, which is taken up and stored in vesicles.

-

Stimulation: Perfuse the loaded synaptosomes with a buffer containing varying concentrations of Varenicline.

-

Fraction Collection: Collect the perfusate in fractions over time.

-

Quantification: Measure the amount of [3H]-dopamine released in each fraction using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of total [3H]-dopamine released in response to each Varenicline concentration and plot a dose-response curve to determine the EC50 and maximal efficacy.

References

- 1. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

The Cholinergic Conundrum: A Technical Guide to Facinicline's Effects on Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Facinicline (also known as RG-3487 and MEM-3454) is a novel psychoactive compound that has been investigated for its potential therapeutic effects in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its intricate effects on cholinergic and related neurotransmitter systems. It synthesizes key preclinical data, details the experimental methodologies used for its characterization, and visualizes its complex pharmacological pathways.

Core Mechanism: A Dual-Action Ligand

This compound's primary pharmacological characteristic is its role as a potent partial agonist at the α7 nicotinic acetylcholine receptor (nAChR).[3][4] Concurrently, it exhibits significant antagonist properties at the serotonin-3 (5-HT3) receptor.[3] This dual activity is crucial to understanding its overall effect on neurotransmitter release in key brain regions associated with cognition, such as the prefrontal cortex and hippocampus.

Quantitative Pharmacology of this compound

The following tables summarize the key in vitro and in vivo quantitative data that define this compound's pharmacological profile.

In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor/Channel | Species/System | Value | Reference(s) |

| Binding Affinity (Ki) | α7 nAChR | Human | 6 nM | |

| 5-HT3 Receptor | Not Specified | 1.2 nM | ||

| Functional Activity (EC50) | α7 nAChR | Human (expressed in Xenopus oocytes) | 0.8 µM | |

| α7 nAChR | Human (expressed in QM7 cells) | 7.7 µM | ||

| Functional Activity (IC50) | 5-HT3 Receptor | Not Specified (expressed in Xenopus oocytes) | 2.8 nM | |

| 5-HT3 Receptor | Not Specified (expressed in N1E-115 cells) | 32.7 nM | ||

| Efficacy (% of Acetylcholine) | α7 nAChR | Human (assessed by patch-clamp) | 63-69% |

In Vivo Effects on Neurotransmitter Efflux in Rats

Data from in vivo microdialysis studies in awake, freely moving rats. Values represent the peak percentage increase from baseline following subcutaneous administration.

| Neurotransmitter | Brain Region | This compound Dose (mg/kg, s.c.) | Peak % Increase from Baseline | Reference |

| Dopamine (DA) | Medial Prefrontal Cortex (mPFC) | 0.3 - 0.6 | ~175% | |

| Hippocampus (HIP) | 0.3 - 0.6 | ~200% | ||

| Acetylcholine (ACh) | Medial Prefrontal Cortex (mPFC) | 0.3 - 0.6 | ~250% | |

| Hippocampus (HIP) | 0.3 - 0.6 | ~200% |

Signaling Pathways and Mechanism of Action

This compound's effects on cholinergic and dopaminergic neurotransmission are not straightforward. They result from its combined action on two distinct receptor systems, which ultimately converge to modulate neurotransmitter release.

As illustrated, this compound-induced dopamine efflux is a direct result of its partial agonism at presynaptic α7 nAChRs, a mechanism that can be blocked by the selective α7 antagonist, methyllycaconitine (MLA). In contrast, the enhancement of acetylcholine release is primarily mediated by its antagonism of 5-HT3 receptors. By blocking the inhibitory serotonergic tone on cholinergic terminals, this compound leads to a disinhibition of acetylcholine release. This effect is partially inhibited by the 5-HT3 agonist 1-(m-chlorophenyl)-biguanide (CPBG).

Detailed Experimental Protocols

The characterization of this compound involved a range of standard and specialized pharmacological assays.

Radioligand Binding Assays

To determine the binding affinity (Ki) of this compound for the α7 nAChR, competitive binding assays were performed using rat brain membrane preparations. The specific protocol typically involves:

-

Membrane Preparation: Homogenization of rat brain tissue (e.g., hippocampus or cortex) in a buffered solution, followed by centrifugation to isolate the cell membrane fraction.

-

Incubation: The membrane preparation is incubated with a specific radioligand for the α7 nAChR (e.g., [³H]methyllycaconitine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Whole-Cell Patch-Clamp Electrophysiology

To assess the functional activity (EC50 and efficacy) of this compound, whole-cell patch-clamp recordings were conducted on cells expressing human α7 nAChRs, such as Xenopus oocytes or mammalian cell lines (e.g., QM7).

-

Cell Preparation: Oocytes are injected with cRNA encoding the human α7 nAChR subunit, or mammalian cell lines are transiently or stably transfected with the corresponding cDNA. Cells are cultured to allow for receptor expression.

-

Recording Setup: A single cell is placed in a recording chamber and continuously perfused with an external saline solution. A glass micropipette (recording electrode) is used to form a high-resistance seal with the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the cell's interior. The cell's membrane potential is then "clamped" at a fixed voltage (e.g., -70 mV).

-

Drug Application: Acetylcholine (as a reference full agonist) and varying concentrations of this compound are applied to the cell via the perfusion system.

-

Data Acquisition: The flow of ions through the activated nAChR channels generates an inward current, which is measured by the patch-clamp amplifier.

-

Data Analysis: Concentration-response curves are generated by plotting the peak current response against the drug concentration. The EC50 (concentration producing 50% of the maximal response) and the maximal efficacy (Emax, relative to acetylcholine) are determined from these curves.

In Vivo Microdialysis

This technique was used to measure extracellular levels of dopamine and acetylcholine in the brains of awake, freely moving rats, providing a direct measure of neurotransmitter release.

-

Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., mPFC or hippocampus). A microdialysis probe is inserted through the guide cannula after a recovery period.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate. Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe and into the perfusate.

-

Sample Collection: The outgoing perfusate (dialysate) is collected at regular intervals (e.g., every 20 minutes) into vials.

-

Baseline Measurement: Several baseline samples are collected to establish the stable basal concentration of the neurotransmitters.

-

Drug Administration: this compound is administered (e.g., subcutaneously), and sample collection continues.

-

Neurochemical Analysis: The concentration of acetylcholine and dopamine in the dialysate samples is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD).

-

Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the average baseline concentration and plotted over time to determine the magnitude and duration of the drug's effect.

Conclusion

This compound presents a complex but compelling pharmacological profile. Its partial agonism at α7 nAChRs and potent antagonism at 5-HT3 receptors create a unique mechanism for modulating key neurotransmitter systems involved in cognition. The preclinical data demonstrate a clear, dose-dependent enhancement of both dopamine and acetylcholine release in brain regions critical for memory and executive function. While clinical development has not progressed, the detailed understanding of its mechanism of action provides valuable insights for the design of future cognitive enhancers targeting the cholinergic system. The experimental approaches detailed herein represent the standard methodologies required to characterize such compounds and elucidate their effects on complex neural circuits.

References

- 1. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux i… [ouci.dntb.gov.ua]

- 2. RG3487, a novel nicotinic α7 receptor partial agonist, improves cognition and sensorimotor gating in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The alpha-7 nicotinic receptor partial agonist/5-HT3 antagonist RG3487 enhances cortical and hippocampal dopamine and acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

Facinicline and its Impact on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Facinicline (varenicline) is a selective nicotinic acetylcholine receptor (nAChR) ligand with a complex pharmacological profile, acting as a high-affinity partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs.[1][2] This dual activity has significant implications for its therapeutic potential, particularly in the realm of cognitive enhancement and the modulation of synaptic plasticity. This document provides an in-depth technical overview of this compound's mechanism of action, its quantitative pharmacological properties, and its demonstrated effects on synaptic plasticity. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development efforts in this area.

Pharmacological Profile of this compound

This compound's interaction with nAChR subtypes is characterized by high affinity and subtype selectivity. Its binding affinities (Ki) and functional potencies (EC50) have been determined across various in vitro and in vivo models.

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the binding affinity and functional activity of this compound at key nAChR subtypes.

Table 1: Binding Affinities (Ki) of this compound for nAChR Subtypes

| nAChR Subtype | Radioligand Used | Tissue/Cell Line | Ki (nM) | Reference(s) |

| α4β2 | [3H]-epibatidine | HEK293 cells | 0.4 ± 0.1 | [3] |

| α4β2 | [125I]-epibatidine | Mouse Cortex | 0.11 ± 0.01 | [4] |

| α4β2 | Not Specified | Not Specified | 0.06 | [5] |

| α7 | [125I]-α-bungarotoxin | IMR32 cells | 125 | |

| α7 | [125I]-α-Btx | Mouse Hippocampus | 7.6 | |

| α7 | Not Specified | Not Specified | 322 | |

| α3β4 | [3H]-epibatidine | HEK293 cells | Not Specified | |

| α3β4 | [125I]-epibatidine | Mouse IPN | 4.4 | |

| α6β2* | Not Specified | Rat Striatum | 0.12 | |

| α1βγδ (muscle) | [125I]-α-bungarotoxin | Torpedo electroplax | > 8000 |

Note: The asterisk () indicates the possible presence of other subunits in the receptor complex.*

Table 2: Functional Potency (EC50) and Efficacy of this compound at nAChR Subtypes

| nAChR Subtype | Assay System | EC50 (µM) | Efficacy (relative to Acetylcholine) | Reference(s) |

| α4β2 (human) | Xenopus oocytes | 0.0543 (54.3 nM) | 7 ± 0.4% (Partial Agonist) | |

| α4β2 (rat) | Xenopus oocytes | 2.3 ± 0.3 | 13.4 ± 0.4% (Partial Agonist) | |

| α7 (rat) | Xenopus oocytes | 18 ± 6 | 93 ± 7% (Full Agonist) | |

| α3β4 (human) | Xenopus oocytes | 26.3 | 96 ± 4% (Full Agonist) | |

| α3β4 (rat) | Xenopus oocytes | 55 ± 8 | 75 ± 6% (Partial Agonist) | |

| α6β2* (rat) | [3H]dopamine release | 0.007 | 49% (Partial Agonist, relative to nicotine) |

Impact on Synaptic Plasticity

This compound's agonistic action at α7 nAChRs is a key driver of its influence on synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.

Signaling Pathways

Activation of α7 nAChRs by this compound initiates a cascade of intracellular events that culminate in the strengthening of synaptic connections. The primary pathway involves the influx of calcium (Ca2+) through the receptor's ion channel, which in turn activates downstream signaling molecules critical for LTP induction and maintenance.

Experimental Evidence

Studies have demonstrated that this compound can enhance synaptic plasticity in the hippocampus, a brain region crucial for memory formation. For instance, in a rat model of Alzheimer's disease, administration of varenicline (1 mg/kg) was shown to restore hippocampal LTP. Furthermore, this compound has been observed to increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in hippocampal CA1 pyramidal neurons, suggesting a modulatory role in GABAergic transmission which can indirectly influence synaptic plasticity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on synaptic plasticity.

In Vivo Electrophysiology for Long-Term Potentiation (LTP)

This protocol is adapted from studies investigating the effects of this compound on hippocampal LTP in a rat model of Alzheimer's disease.

Workflow Diagram:

References

- 1. Varenicline Blocks β2*-nAChR–Mediated Response and Activates β4*-nAChR–Mediated Responses in Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Varenicline: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Therapeutic Promise of a Novel Neuroactive Compound

Note: This document addresses the neuroprotective effects of Varenicline, as the initial query for "Facinicline" yielded no relevant results and is presumed to be a typographical error. Varenicline is a well-researched compound with significant implications in neuropharmacology.

Introduction

Varenicline, a partial agonist of α4β2 nicotinic acetylcholine receptors (nAChRs) and a full agonist of α7 nAChRs, has emerged as a compound of significant interest beyond its established role in smoking cessation.[1][2][3] A growing body of preclinical and clinical evidence suggests that Varenicline may exert potent neuroprotective effects, offering potential therapeutic avenues for a range of debilitating neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of Varenicline's neuroprotective properties, with a focus on its mechanism of action, key experimental findings, and detailed methodologies for researchers in the field of drug discovery and development.

Mechanism of Action

Varenicline's primary mechanism of action lies in its unique interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial modulators of neuronal excitability and synaptic transmission.

-

α4β2 Nicotinic Acetylcholine Receptor Partial Agonism: Varenicline binds with high affinity to α4β2 nAChRs, acting as a partial agonist. This means it produces a submaximal receptor response compared to the full agonist, nicotine.[2][4] In the context of neuroprotection, this partial agonism is thought to provide a sustained, moderate level of receptor activation, which can trigger downstream signaling cascades that promote cell survival and plasticity, without causing the excitotoxicity that can be associated with excessive receptor stimulation. By occupying the receptor, Varenicline also competitively inhibits the binding of nicotine, which is relevant to its use in smoking cessation.

-

α7 Nicotinic Acetylcholine Receptor Full Agonism: Varenicline acts as a full agonist at α7 nAChRs. These receptors are highly expressed in brain regions critical for cognition and memory, such as the hippocampus and cortex. Activation of α7 nAChRs is known to modulate the release of several neurotransmitters, including glutamate, acetylcholine, and dopamine, and is implicated in anti-inflammatory and neuroprotective pathways.

-

Modulation of Neurotransmitter Systems: Through its action on nAChRs, Varenicline influences multiple neurotransmitter systems. It has been shown to stimulate dopamine release in the mesolimbic pathway, which is believed to contribute to its effects on reward and addiction but may also play a role in cognitive function. Furthermore, Varenicline can enhance GABAergic synaptic transmission in the hippocampus, potentially contributing to a balanced neuronal network activity.

Signaling Pathways

The neuroprotective effects of Varenicline are mediated by complex intracellular signaling pathways. The following diagram illustrates a proposed mechanism based on current research.

Experimental Evidence and Protocols

Varenicline's neuroprotective potential has been investigated in various preclinical and clinical settings. This section summarizes key findings and provides detailed experimental protocols.

Alzheimer's Disease Models

Rationale: Alzheimer's disease is characterized by cholinergic deficits and amyloid-β (Aβ) plaque deposition. Varenicline's pro-cholinergic and potential anti-amyloid effects make it a promising candidate.

Key Findings:

-

In a rat model of Alzheimer's disease induced by intrahippocampal Aβ(25-35) injection, Varenicline administration (0.5 and 2 µg/µl, intracerebroventricularly) ameliorated learning and memory deficits.

-

Another study using an Aβ(1-42)-induced rat model showed that Varenicline (1 mg/kg, p.o. for 14 days) significantly improved spatial memory in the Barnes maze and T-maze tasks. This was associated with the upregulation of synaptic proteins PSD-95, synaptophysin, and GAP-43 in the hippocampus.

Experimental Protocol: Amyloid-Beta Induced Alzheimer's Disease Model and Behavioral Testing

Table 1: Quantitative Data from Preclinical Alzheimer's Disease Studies

| Study | Animal Model | Varenicline Dose and Route | Key Behavioral Test | Outcome Measure | Result |

| Baluchnejadmojarad et al. (2012) | Rat (Aβ(25-35) i.c.v.) | 0.5 & 2 µg/µl (i.c.v.) | Y-Maze | Spontaneous alternation score | Significant increase in alternation score compared to Aβ-injected controls (p<0.05) |

| Baluchnejadmojarad et al. (2012) | Rat (Aβ(25-35) i.c.v.) | 0.5 & 2 µg/µl (i.c.v.) | Passive Avoidance | Retention and recall capability | Significant improvement in retention and recall compared to Aβ-injected controls (p<0.05) |

| Mohammadi et al. (2023) | Rat (Aβ(1-42) i.c.v.) | 1 mg/kg (p.o.) | Barnes Maze | Spatial memory | Significant improvement in spatial memory compared to the AD group |

| Mohammadi et al. (2023) | Rat (Aβ(1-42) i.c.v.) | 1 mg/kg (p.o.) | Western Blot | Hippocampal PSD-95, synaptophysin, GAP-43 levels | Significant upregulation of synaptic proteins compared to the AD group |

Schizophrenia and Cognitive Deficits

Rationale: Cognitive impairment is a core feature of schizophrenia and is linked to dysregulation of the nicotinic acetylcholine system. Varenicline's ability to modulate this system suggests its potential to improve cognitive function in this patient population.

Key Findings:

-

A double-blind, placebo-controlled study in smokers with schizophrenia found that Varenicline (2 mg/day) did not show a significant increase in serious neuropsychiatric adverse events.

-

Varenicline has been shown to attenuate impairments in visuospatial working memory in patients with schizophrenia who quit smoking.

-

Studies hypothesize that Varenicline may reduce cognitive impairment in both smokers and non-smokers with schizophrenia.

Experimental Protocol: Clinical Trial Design for Cognitive Effects in Schizophrenia

Table 2: Quantitative Data from Clinical Studies in Schizophrenia

| Study | Population | Varenicline Dose | Duration | Cognitive Domain Assessed | Outcome Measure | Result |

| Smith et al. (2016) | 87 schizophrenic smokers | 2 mg/day | 12 weeks | General Cognition | Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) | Some cognitive improvement observed in an open-label phase, but not statistically significant in the double-blind trial. |

| Kozak et al. (2017) | 15 non-smoking individuals with schizophrenia and 15 controls | 0.5 mg and 1 mg twice daily | 3 days (crossover) | Visuospatial Working Memory (VSWM) | Performance on a VSWM task | Varenicline enhanced cognition in both groups and reduced cognitive impairment associated with smoking cessation in the schizophrenia group. |

| EAGLES Trial (2016) | 8144 adult smokers (including a cohort with psychiatric disorders) | Standard dosing | 12 weeks | Neuropsychiatric Safety | Composite primary safety endpoint of serious neuropsychiatric adverse events | No significant increase in serious neuropsychiatric adverse events compared to placebo or nicotine patch. |

Huntington's Disease

Rationale: While the cholinergic system is not the primary site of pathology in Huntington's disease (HD), cognitive decline is a significant symptom. Modulating nAChRs could offer symptomatic relief.

Key Findings:

-

In a case series of three patients with early HD who were smokers, Varenicline (1 mg twice daily for 4 weeks) improved performance in executive function and emotional recognition tasks.

Table 3: Quantitative Data from a Case Study in Huntington's Disease

| Study | Population | Varenicline Dose | Duration | Cognitive Domain Assessed | Outcome Measure | Result |

| McGregor et al. (2016) | 3 patients with early Huntington's Disease | 1 mg twice daily | 4 weeks | Executive Function | IntegNeuro® neurocognitive test battery | Significant improvement in executive function and emotional recognition. |

| McGregor et al. (2016) | 3 patients with early Huntington's Disease | 1 mg twice daily | 4 weeks | Motor Function | Unified Huntington's Disease Rating Scale (UHDRS) | Decrease in total motor score from 11 to 8 in one patient. |

Future Directions and Conclusion

The evidence presented in this technical guide underscores the significant neuroprotective potential of Varenicline. Its unique dual action on α4β2 and α7 nAChRs provides a multifaceted mechanism for modulating neuronal function, promoting cell survival, and enhancing cognition. While preclinical studies in models of Alzheimer's disease are promising, further research is needed to elucidate the precise molecular mechanisms and to translate these findings into effective clinical therapies. The cognitive-enhancing effects observed in patients with schizophrenia and the preliminary positive results in Huntington's disease warrant larger, well-controlled clinical trials.

For researchers and drug development professionals, Varenicline represents a valuable pharmacological tool to probe the role of the nicotinic acetylcholine system in neurodegeneration and a lead compound for the development of novel neuroprotective agents. Future investigations should focus on long-term efficacy and safety, the identification of responsive patient populations, and the exploration of Varenicline in other neurodegenerative conditions.

References